2-{2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a quinoline moiety and an isoindole dione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The synthesis begins with the preparation of the quinoline moiety through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Phenylamino Group: The phenylamino group is introduced via nucleophilic substitution reactions, where an appropriate phenylamine reacts with the quinoline intermediate.
Formation of the Isoindole Dione Group: The final step involves the cyclization of the intermediate with phthalic anhydride to form the isoindole dione group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenylamine in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted phenylamino derivatives.
Scientific Research Applications
2-{2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antihistaminic agent, showing significant activity in protecting against histamine-induced bronchospasm.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in drug discovery and development.
Material Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets histamine H1 receptors, which are involved in allergic responses and inflammation.
Pathways Involved: By binding to H1 receptors, the compound inhibits the action of histamine, thereby reducing symptoms of allergic reactions such as bronchospasm and inflammation.
Comparison with Similar Compounds
Similar Compounds
- **2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](4-pentylphenyl)methanone
- **2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine
- **2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](2-nitrophenyl)methanone
Uniqueness
2-{2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione is unique due to its dual functional groups, which provide a combination of properties from both quinoline and isoindole dione moieties. This dual functionality enhances its potential in various applications, particularly in medicinal chemistry and material science.
Properties
Molecular Formula |
C26H23N3O3 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[2-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H23N3O3/c1-17-15-22(27-18-9-3-2-4-10-18)21-13-7-8-14-23(21)29(17)24(30)16-28-25(31)19-11-5-6-12-20(19)26(28)32/h2-14,17,22,27H,15-16H2,1H3 |
InChI Key |
AEOYWQXGYLRKDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)CN3C(=O)C4=CC=CC=C4C3=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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